2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, also known as MDB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the natural compound, lignin, and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclocondensation Studies : Eresko, Tolkunov, and Tolkunov (2010) explored the cyclocondensation of acetic acids, including derivatives like 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, with hydrazine hydrate, finding optimal conditions for producing 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones (Eresko et al., 2010).
Spectroscopic and Structural Analysis
- Spectroscopic Characterization : Hiremath et al. (2019) conducted a detailed study of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, examining its spectroscopic features and molecular structure. This included experimental FT-IR, FT-Raman, NMR, and UV–Vis studies, along with computational density functional theory (DFT) analyses (Hiremath et al., 2019).
Photophysical Properties
- Photophysical and DFT Studies : Maridevarmath et al. (2019) synthesized a novel benzofuran derivative, including (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, and studied its absorption, fluorescence, and solvatochromic behavior. This research provides insights into the photophysical properties and potential applications of these compounds (Maridevarmath et al., 2019).
Crystal Structure Analysis
- Crystallographic Analysis : Choi, Seo, Son, and Lee (2009) prepared a related compound, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, and analyzed its crystal structure, highlighting significant features like aromatic π–π interactions and intermolecular hydrogen bonding (Choi et al., 2009).
Electron Impact Mass Spectrometry
- Mass Spectrometric Behavior : Bravo, Ticozzi, Daolio, Traldi, and Vecchi (1985) studied the mass spectrometric behavior of various 2,3-dihydro-1-benzofuran-3-acetic acids, providing detailed insights into their fragmentation pathways and mechanisms (Bravo et al., 1985).
properties
IUPAC Name |
2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADKXRBQDXCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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